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Introduction
AZD5248 is a potent, orally bioavailable, small-molecule inhibitor of Cathepsin C (also known

as Dipeptidyl Peptidase I or DPP1). Cathepsin C is a lysosomal cysteine protease that plays a

crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil

elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[1][2] These proteases are key

mediators of tissue damage and inflammation in a variety of diseases.[1] By inhibiting

Cathepsin C, AZD5248 was developed with the therapeutic goal of reducing the activity of

these downstream proteases, offering a potential treatment for inflammatory conditions.[3][4]

However, the development of AZD5248 was terminated prior to human dosing due to a

significant preclinical safety finding of aortic binding in rats.[3][5] This technical guide provides a

comprehensive overview of the core properties of AZD5248, including its mechanism of action,

available preclinical data, and the safety concerns that led to its discontinuation.

Core Properties and Mechanism of Action
AZD5248 is a potent inhibitor of human and rat Cathepsin C. Its mechanism of action involves

the direct inhibition of the enzymatic activity of Cathepsin C. This upstream inhibition prevents

the proteolytic activation of pro-NSPs into their active forms within the bone marrow during

neutrophil maturation.[4][6] The consequent reduction in active NE, PR3, and CG was

expected to diminish the inflammatory cascade in target tissues.
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Physicochemical Properties
Property Value Reference

Molecular Formula C₂₂H₂₂N₄O₂ [5]

Molecular Weight 374.44 g/mol [5]

CAS Number 1254318-44-9 [5]

In Vitro Potency
Target Species IC₅₀ (nM) Reference

Cathepsin C Human 44 [5]

Cathepsin C Rat 67 [5]

Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for AZD5248 in preclinical species are not extensively

published. However, it is described as being orally bioavailable.

Preclinical Pharmacodynamics
The primary pharmacodynamic effect of AZD5248 is the reduction of NSP activity. In a key

preclinical study, oral administration of AZD5248 to rats demonstrated a time-dependent

reduction in the activity of NSPs in the bone marrow.
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Neutrophil
Serine
Protease

Species Dose Duration
% Inhibition
in Bone
Marrow

Reference

Neutrophil

Elastase (NE)
Rat

10 mg/kg

(orally, twice

daily)

8 days 90% [4]

Proteinase 3

(PR3)
Rat

10 mg/kg

(orally, twice

daily)

8 days 64% [4]

Cathepsin G

(CG)
Rat

10 mg/kg

(orally, twice

daily)

8 days 88% [4]

These results indicate that sustained inhibition of Cathepsin C by AZD5248 effectively

suppresses the maturation of key inflammatory proteases. The maximal effect was observed

after approximately 8 days of treatment, which is consistent with the turnover rate of

neutrophils.[4][6]

Preclinical Safety and Reason for Discontinuation
The development of AZD5248 was halted due to findings of aortic binding in a rat quantitative

whole-body autoradiography (QWBA) study.[3][5] This binding was significant and raised

concerns about potential long-term cardiovascular toxicity.

Aortic Binding and Aldehyde Reactivity Hypothesis
The proposed mechanism for the aortic binding of AZD5248 involves a chemical reaction with

endogenous aldehydes present in elastin, a major component of aortic tissue.[3][5] It is

hypothesized that the α-amino nitrile core of AZD5248 reacts with these aldehydes to form a

stable covalent adduct, leading to the accumulation of the compound in the aorta.[3] This off-

target reactivity was a critical safety liability that could not be overcome, leading to the

termination of the program.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/303320811_Neutrophil_Maturation_Rate_Determines_the_Impact_of_Dipeptidyl_Peptidase_1_Inhibition_on_Neutrophil_Serine_Protease_Activity_Neutrophil_maturation_rate_and_DPP1_inhibition
https://www.researchgate.net/publication/303320811_Neutrophil_Maturation_Rate_Determines_the_Impact_of_Dipeptidyl_Peptidase_1_Inhibition_on_Neutrophil_Serine_Protease_Activity_Neutrophil_maturation_rate_and_DPP1_inhibition
https://www.researchgate.net/publication/303320811_Neutrophil_Maturation_Rate_Determines_the_Impact_of_Dipeptidyl_Peptidase_1_Inhibition_on_Neutrophil_Serine_Protease_Activity_Neutrophil_maturation_rate_and_DPP1_inhibition
https://www.benchchem.com/product/b8448892?utm_src=pdf-body
https://www.researchgate.net/publication/303320811_Neutrophil_Maturation_Rate_Determines_the_Impact_of_Dipeptidyl_Peptidase_1_Inhibition_on_Neutrophil_Serine_Protease_Activity_Neutrophil_maturation_rate_and_DPP1_inhibition
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945769/
https://www.benchchem.com/product/b8448892?utm_src=pdf-body
https://www.researchgate.net/publication/281635238_Aortic_Binding_of_AZD5248_Mechanistic_Insight_and_Reactivity_Assays_To_Support_Lead_Optimzation
https://pubmed.ncbi.nlm.nih.gov/26351880/
https://www.benchchem.com/product/b8448892?utm_src=pdf-body
https://www.researchgate.net/publication/281635238_Aortic_Binding_of_AZD5248_Mechanistic_Insight_and_Reactivity_Assays_To_Support_Lead_Optimzation
https://pubmed.ncbi.nlm.nih.gov/26351880/
https://www.benchchem.com/product/b8448892?utm_src=pdf-body
https://www.researchgate.net/publication/281635238_Aortic_Binding_of_AZD5248_Mechanistic_Insight_and_Reactivity_Assays_To_Support_Lead_Optimzation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8448892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the specific, proprietary protocols used by AstraZeneca for the evaluation of AZD5248
are not publicly available, this section provides representative examples of methodologies that

would be employed to characterize a Cathepsin C inhibitor.

Cathepsin C Fluorometric Activity Assay
(Representative Protocol)
This assay is used to determine the in vitro potency of an inhibitor against Cathepsin C.

Reagents and Materials:

Recombinant human Cathepsin C

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

Fluorogenic substrate (e.g., (H-Gly-Phe)₂-AMC)

Test compound (AZD5248) and vehicle (e.g., DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

1. Prepare serial dilutions of AZD5248 in DMSO and then dilute into Assay Buffer.

2. Add a small volume of the diluted inhibitor or vehicle to the wells of the microplate.

3. Add the Cathepsin C enzyme solution to the wells and incubate for a defined period (e.g.,

15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate.

5. Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 380

nm, Emission: 460 nm).

6. Calculate the rate of reaction for each inhibitor concentration.
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7. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable

equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Neutrophil Serine Protease Activity Assay
(Representative Protocol)
This assay measures the activity of NSPs from biological samples, such as bone marrow

lysates from treated animals.

Reagents and Materials:

Bone marrow cell lysate from treated and vehicle control animals

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

Specific fluorogenic substrates for each NSP:

NE: MeOSuc-Ala-Ala-Pro-Val-AMC

PR3: MeOSuc-Ala-Ala-Pro-Val-pNA (colorimetric) or a suitable fluorogenic substrate

CG: Suc-Ala-Ala-Pro-Phe-pNA (colorimetric) or a suitable fluorogenic substrate

96-well microplate (clear for colorimetric, black for fluorometric)

Plate reader (spectrophotometer or fluorometer)

Procedure:

1. Prepare bone marrow lysates from animals treated with AZD5248 or vehicle.

2. Determine the total protein concentration of each lysate to normalize activity.

3. Add a standardized amount of lysate protein to the wells of the microplate.

4. Add the specific NSP substrate to the wells to initiate the reaction.

5. Monitor the change in absorbance or fluorescence over time.
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6. Calculate the enzymatic activity, typically expressed as units of activity per milligram of

total protein.

7. Compare the NSP activity in the AZD5248-treated groups to the vehicle control group to

determine the percent inhibition.

In Vitro Aldehyde Reactivity Assay (Representative
Protocol)
This type of assay can be used to assess the potential for a compound to react with aldehydes,

providing an early indication of potential off-target reactivity similar to that observed with

AZD5248.

Reagents and Materials:

Test compound (AZD5248)

A model aldehyde (e.g., glyceraldehyde or a custom-synthesized elastin-related aldehyde)

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Analytical system for detecting product formation (e.g., LC-MS/MS)

Procedure:

1. Incubate the test compound with the model aldehyde in the Reaction Buffer at 37°C.

2. Take samples at various time points.

3. Analyze the samples by LC-MS/MS to monitor for the disappearance of the parent

compound and the formation of a new peak corresponding to the mass of the predicted

adduct.

4. The rate of adduct formation can be quantified to compare the reactivity of different

compounds.

Signaling Pathways and Logical Relationships
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The following diagrams illustrate the mechanism of action of AZD5248 and the experimental

workflow for its evaluation.
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Figure 1: Mechanism of Action of AZD5248.
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Figure 2: Preclinical Evaluation Workflow for AZD5248.
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Conclusion
AZD5248 is a well-characterized, potent inhibitor of Cathepsin C that effectively reduces the

activity of downstream neutrophil serine proteases in preclinical models. Its development

highlighted the potential of targeting Cathepsin C for the treatment of inflammatory diseases.

However, the discovery of significant aortic binding in rats, likely due to off-target reactivity with

aldehydes in elastin, led to the termination of its development. The case of AZD5248 serves as

an important example in drug development, illustrating how unforeseen safety liabilities can

halt the progression of an otherwise promising therapeutic candidate. The insights gained from

the AZD5248 program have undoubtedly informed the development of subsequent Cathepsin

C inhibitors with improved safety profiles.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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